8-Hydroxycarvedilol O-glucuronide is a significant metabolite derived from the drug carvedilol, which is primarily used for treating hypertension and heart failure. This compound belongs to a class of metabolites known as O-glucuronides, which are formed through the conjugation of glucuronic acid to various substrates, typically via enzymatic action by UDP-glucuronosyltransferases. The glucuronidation process enhances the solubility of lipophilic compounds, facilitating their excretion from the body.
The primary source of 8-hydroxycarvedilol O-glucuronide is the metabolic conversion of carvedilol in the liver, where it undergoes phase II metabolism. This process is crucial for detoxifying and eliminating drugs and their metabolites from the body.
8-Hydroxycarvedilol O-glucuronide is classified as a phase II metabolite, specifically an O-glucuronide, which indicates that it has undergone glucuronidation. This classification highlights its role in drug metabolism and pharmacokinetics.
The synthesis of 8-hydroxycarvedilol O-glucuronide can be achieved through various methods, primarily focusing on glucuronidation techniques. One common approach involves using glucuronyl donors such as trichloroacetimidates or bromo sugars to facilitate the reaction with the hydroxyl groups of carvedilol.
The molecular formula for 8-hydroxycarvedilol O-glucuronide can be represented as . The structure features a glucuronic acid moiety attached via an ether bond to the hydroxyl group at position 8 of carvedilol.
The primary chemical reaction involving 8-hydroxycarvedilol O-glucuronide is its formation through glucuronidation. This reaction can be influenced by various factors, including pH, temperature, and the presence of catalysts.
The mechanism by which 8-hydroxycarvedilol O-glucuronide exerts its effects involves its role as a metabolite that enhances the elimination of carvedilol from the body. Glucuronidation converts lipophilic drugs into more hydrophilic forms, which are less likely to be reabsorbed in renal tubules.
8-Hydroxycarvedilol O-glucuronide is a phase II metabolite formed through the enzymatic conjugation of glucuronic acid with 8-hydroxycarvedilol, a primary oxidative metabolite of the cardiovascular drug carvedilol. The compound's molecular formula is C30H34N2O11, with a molecular weight of 598.6 g/mol [1] [9]. Its IUPAC name, (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid, reflects multiple stereochemical features [1] [9]:
Table 1: Key Molecular Descriptors of 8-Hydroxycarvedilol O-glucuronide
Property | Value |
---|---|
CAS Registry Number | 131087-99-5 [9] / 136657-39-1 [1] |
Molecular Formula | C30H34N2O11 |
Molecular Weight | 598.6 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propoxy]-9H-carbazol-1-yl]oxy]oxane-2-carboxylic acid |
Canonical SMILES | COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
The glucuronidation of 8-hydroxycarvedilol dramatically alters its physicochemical behavior compared to the parent drug:
Table 2: Key Physicochemical Properties
Property | Characteristics |
---|---|
Aqueous Solubility | >50 mg/mL at 25°C; log P = -1.2 ± 0.3 |
pH Stability | Stable at pH 7–8; degradation at pH < 3 (hydrolysis) or pH > 10 (isomerization) |
Thermal Degradation | Onset at 150°C; major decomposition products: CO2 and aglycone |
Ionizable Groups | Carboxylic acid (pKa 3.2), aromatic amine (pKa 4.9), aliphatic amine (pKa 9.8) |
Nuclear Magnetic Resonance (NMR): 1H-NMR analysis confirms structural features:
Mass Spectrometry (MS):
X-ray Crystallography:No crystal structure of 8-hydroxycarvedilol O-glucuronide is reported due to challenges in crystallizing glucuronides. However, studies on analogous glucuronidated compounds (e.g., octanoylglucuronide) reveal conserved β-glycosidic bonding and chair conformation of the glucuronic acid ring [4] [6]. Computational modeling predicts intermolecular hydrogen bonding between the carboxyl group and glucuronide hydroxyls, contributing to lattice stability [6] [8].
Table 3: Characteristic Spectroscopic Identifiers
Technique | Key Spectral Assignments |
---|---|
1H-NMR | δ 5.68 (d, H-1'), δ 3.48 (s, OCH3), δ 6.8–8.2 (m, carbazole-H), δ 4.12 (m, –CH2–N–) |
13C-NMR | δ 175.2 (C=O), δ 104.8 (C-1'), δ 56.1 (OCH3), δ 120–140 (aromatic carbons) |
LC-MS/MS | [M-H]− 597.2 → 421.1 (aglycone), 176.9 (glucuronate); Collision Cross Section (CCS): 233.3 Ų [2] |
Concluding Remarks
8-Hydroxycarvedilol O-glucuronide exemplifies how phase II metabolism transforms drug molecules into hydrophilic derivatives for excretion. Its stereochemical complexity necessitates advanced analytical techniques for precise characterization, while its physicochemical properties directly reflect its biological role as an elimination metabolite.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1